5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine

説明

Systematic IUPAC Nomenclature and Structural Representation

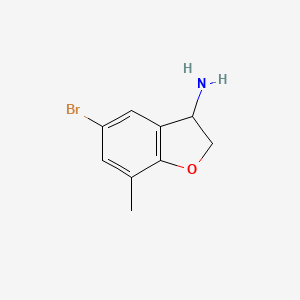

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 5-bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine , is derived through systematic analysis of its molecular framework. The parent structure is 2,3-dihydro-1-benzofuran , a bicyclic system comprising a benzene ring fused to a partially saturated furan ring. The numbering begins at the oxygen atom in the furan ring (position 1), with the adjacent saturated carbons assigned positions 2 and 3. Substituents are prioritized as follows:

- A bromine atom at position 5 on the benzene ring.

- A methyl group at position 7 on the benzene ring.

- An amine group (-NH2) at position 3 on the dihydrofuran moiety.

The structural representation (Figure 1) highlights the planar benzene ring fused to a non-aromatic furan derivative, where positions 2 and 3 are single-bonded carbons. The SMILES notation NC1COC2=C(C=C(C=C12)Br)C further clarifies connectivity.

| Structural Property | Description |

|---|---|

| Core structure | 2,3-Dihydro-1-benzofuran (partially saturated furan ring fused to benzene) |

| Substituents | -Br (position 5), -CH3 (position 7), -NH2 (position 3) |

| Bond hybridization | Aromatic benzene (sp² carbons) and saturated furan carbons (sp³ at C2 and C3) |

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 1273599-10-2 , which serves as a universal identifier in chemical databases and regulatory documents. Alternative designations include:

- 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine (IUPAC name).

- MFCD18293983 , a manufacturer-specific identifier.

While synonyms such as "5-bromo-7-methyl-dihydrobenzofuran-3-amine" may appear in informal contexts, the IUPAC name remains the standardized descriptor.

Molecular Formula and Weight Analysis

The molecular formula C9H10BrNO confirms the presence of nine carbon atoms, ten hydrogens, one bromine, one nitrogen, and one oxygen. Key molecular metrics include:

The discrepancy between molecular weight (228.09 g/mol) and exact mass (227.00 g/mol) arises from the natural isotopic distribution of bromine, where ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) contribute to the average atomic mass.

Stereochemical Considerations in Dihydrobenzofuran Systems

The amine group at position 3 introduces a chiral center , as the carbon atom bonds to four distinct groups:

- The aromatic benzene ring (via C4).

- The oxygen atom (via C2).

- The amine group (-NH2).

- A hydrogen atom.

This configuration enables the existence of two enantiomers (R and S configurations). However, standard synthetic routes typically yield a racemic mixture unless asymmetric synthesis or chiral resolution techniques are employed. The dihydrofuran ring’s partial saturation restricts free rotation around the C2-C3 bond, further stabilizing potential stereoisomers.

Comparative analysis of related compounds, such as 5-bromo-4-methyl-2,3-dihydrobenzofuran-3-amine (CAS 1822658-25-2), reveals that substituent positioning significantly influences stereochemical outcomes. For instance, methyl groups at position 4 versus 7 alter the spatial arrangement of functional groups, affecting intermolecular interactions and reactivity.

特性

分子式 |

C9H10BrNO |

|---|---|

分子量 |

228.09 g/mol |

IUPAC名 |

5-bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C9H10BrNO/c1-5-2-6(10)3-7-8(11)4-12-9(5)7/h2-3,8H,4,11H2,1H3 |

InChIキー |

PBWUFDLPDBDAJQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC2=C1OCC2N)Br |

製品の起源 |

United States |

準備方法

Starting Materials and Key Intermediates

- Substituted phenols bearing methyl groups at the 7-position and bromine at the 5-position or precursors that can be selectively brominated and methylated.

- 3-halo-2,3-dihydrobenzofuran intermediates that allow amination at the 3-position.

Cyclization and Ring Formation

- Typically, the benzofuran ring is formed by intramolecular cyclization of ortho-substituted phenols with side chains bearing leaving groups.

- Palladium-catalyzed tandem cyclization/cross-coupling reactions have been reported as efficient methods to assemble the benzofuran core with desired substitutions, as seen in related dihydrobenzofuran syntheses.

Introduction of the Amino Group

- The amine at C-3 is introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen) or via reductive amination.

- Amination is often carried out using amines under mild to moderate conditions, sometimes facilitated by coupling reagents like HATU in the presence of bases such as DiPEA for amide coupling when carboxylic acid intermediates are involved.

Halogenation and Alkylation

- Bromination at the 5-position can be achieved by selective electrophilic bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Methylation at the 7-position is commonly done via methylation of phenolic hydroxyl groups or via methyl-substituted starting materials.

Solvents and Reaction Conditions

- Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to facilitate nucleophilic substitutions and palladium-catalyzed reactions.

- Reaction temperatures range from ambient to reflux conditions depending on the step, with some hydrolysis or cyclization reactions performed at 0°C to 80°C to optimize yields and purity.

Representative Synthetic Route (Hypothetical Based on Analogous Compounds)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting phenol preparation | Methylation of 7-hydroxyphenol | 7-Methylphenol intermediate |

| 2 | Bromination | NBS, controlled temperature | 5-Bromo-7-methylphenol |

| 3 | Alkylation/Cyclization | Pd-catalyzed tandem cyclization/Suzuki coupling; base (K2CO3), solvent (MEK) | Formation of 2,3-dihydrobenzofuran ring |

| 4 | Halogenation at C-3 | Halogenating agent (e.g., PBr3 or NBS) | 3-Halo-2,3-dihydrobenzofuran intermediate |

| 5 | Amination | Ammonia or amine source, base, solvent (DMF) | 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine |

Research Findings and Optimization Notes

- Two-step hydrolysis methods for related benzofuran carboxylic acid intermediates improve purity and yield compared to single-step hydrolysis, reducing reaction time significantly.

- Palladium-catalyzed tandem cyclization/cross-coupling reactions provide a versatile platform for constructing substituted benzofurans with high regioselectivity and yield.

- Use of polar aprotic solvents like DMF or acetonitrile enhances reaction efficiency in amination and halogenation steps.

- Control of reaction temperature and stoichiometry of reagents is critical to minimize impurities and side reactions, especially during halogenation and amination.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methylation | Methyl iodide, base (K2CO3) | Acetone, DMF | 25–60°C | 85–90 | Selective methylation at 7-position |

| Bromination | N-Bromosuccinimide (NBS) | CH2Cl2, Acetonitrile | 0–25°C | 75–85 | Controlled to avoid polybromination |

| Cyclization | Pd catalyst, K2CO3 | Methyl ethyl ketone (MEK) | Reflux (~80°C) | 70–80 | Tandem cyclization/Suzuki coupling |

| Halogenation at C-3 | PBr3 or NBS | DMF or Acetonitrile | 0–50°C | 60–75 | Generates 3-bromo intermediate |

| Amination | Ammonia or amine, base (DiPEA) | DMF | 25–60°C | 65–80 | Nucleophilic substitution |

化学反応の分析

Types of Reactions

5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Substitution: Halogenation and other substitution reactions are common, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated benzofuran compounds.

科学的研究の応用

Pharmacological Applications

Anticancer Activity

Benzofuran derivatives, including 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine, have been investigated for their anticancer properties. Research indicates that various benzofuran compounds exhibit cytotoxic effects against different cancer cell lines. For instance, derivatives with bromine substitutions have shown enhanced activity against lung cancer cells by inhibiting the AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis .

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity. Studies have highlighted the effectiveness of benzofuran derivatives against both Gram-positive and Gram-negative bacteria. For example, a series of synthesized benzofuran compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of benzofuran derivatives is crucial for optimizing their pharmacological properties. Research has shown that modifications to the benzofuran structure, such as halogen substitutions or functional group variations, can significantly influence their biological activity. For instance, the presence of a bromo group at specific positions has been linked to enhanced anticancer and antimicrobial efficacy .

Table 1: Structure-Activity Relationships of Benzofuran Derivatives

| Compound | Substitution | Activity Type | IC50 (μM) |

|---|---|---|---|

| MCC1019 | Bromomethyl | Anticancer | 16.4 |

| Compound VI | Bromo | Antimicrobial | 100 |

| Compound III | Bromo | Antifungal | 100 |

Synthesis and Evaluation

The synthesis of 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine involves various chemical reactions that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce synthesis time .

Case Study: Synthesis Methodology

A recent study detailed a synthetic route involving the bromination of methyl-substituted benzofurans followed by amination processes. The resulting compounds were characterized using NMR spectroscopy and evaluated for their biological activities against selected microbial strains and cancer cell lines .

作用機序

The mechanism of action of 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Substituent Effects on Physicochemical Properties

The substituents on the benzofuran scaffold significantly alter molecular weight, polarity, and intermolecular interactions. Key analogs and their properties are summarized below:

Key Observations :

Pharmacological Activities

- Antifungal Activity : Benzofurans with bromine and sulfonyl groups (e.g., 5-bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran) exhibit synergistic antifungal effects with amiodarone .

- Antimicrobial Potential: Analogs like 5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride are marketed for life science research, suggesting exploratory bioactivity studies .

- Structural Flexibility : The 3-amine group allows for functionalization (e.g., sulfinyl or sulfonyl groups ), enabling diverse biological interactions.

生物活性

5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This benzofuran derivative has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 228.09 g/mol. The structure includes a bromine atom at the 5-position and a methyl group at the 7-position of the dihydrobenzofuran ring, which contributes to its reactivity and biological activity.

The biological activity of 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways involved can vary based on the biological context being studied. For instance, it may inhibit certain enzymes related to cell proliferation, leading to potential anticancer effects .

Antimicrobial Activity

Research indicates that 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine exhibits promising antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Listeria monocytogenes | 16 μg/mL |

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells and inhibit cell cycle progression. For example, in vitro tests have shown significant cytotoxic effects on breast cancer cell lines, with mechanisms involving the modulation of apoptotic pathways .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast cancer) | 10 |

| HeLa (Cervical cancer) | 15 |

This activity highlights its potential as a lead compound in cancer therapy .

Anti-inflammatory Properties

Emerging research indicates that this compound may also possess anti-inflammatory effects. It has been shown to reduce inflammation markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : In a study assessing various benzofuran derivatives, 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine demonstrated superior activity against Gram-positive and Gram-negative bacteria compared to other analogs .

- Cancer Cell Studies : A series of experiments on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death through apoptosis induction, with further investigation required to elucidate the underlying mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。